5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are nitrogen-containing heterocycles that are integral to many biologically active compounds, including nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One efficient synthetic approach involves the Suzuki coupling reaction. This method includes the coupling of 2-substituted benzyloxy-5-bromopyrimidines with various aryl boronic acids in the presence of a catalytic amount of PdCl₂(PPh₃)₂ and 0.5 M aqueous Na₂CO₃ in water at 80°C . The initial step involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of Cs₂CO₃ in a CH₃CN:DMF (1:1) mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring that the processes are environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and other chromium-based oxidants.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination at the benzylic position would yield a brominated derivative of the original compound .
Scientific Research Applications
5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer activity and other therapeutic properties.
Biology: The compound’s interactions with biological molecules make it a candidate for studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. For instance, similar compounds have been shown to inhibit enzymes like monoamine oxidase-B (MAO-B), which is involved in the oxidative deamination of monoamines . The exact pathways and molecular targets can vary, but the compound’s structure allows it to interact with various biological receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 5-benzyl-2-(benzyloxy)-1H,2H,3H,4H,4aH,5H,6H,9H,11bH-[1,3]dioxolo[4,5-j]phenanthridin-6-one
- 1-(benzyloxy)propan-2-one
Uniqueness
What sets 5-[2-(benzyloxy)-5-bromobenzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione apart is its specific substitution pattern on the pyrimidine ring, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C20H17BrN2O4 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
5-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H17BrN2O4/c1-22-18(24)16(19(25)23(2)20(22)26)11-14-10-15(21)8-9-17(14)27-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChI Key |
JIQQPNIUPHISLG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(=O)N(C1=O)C |
Origin of Product |
United States |
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